molecular formula C15H25NO2 B1670582 Dihydroalprenolol, (S)- CAS No. 59624-90-7

Dihydroalprenolol, (S)-

Cat. No.: B1670582
CAS No.: 59624-90-7
M. Wt: 251.36 g/mol
InChI Key: JVHCMYZFGCOCTD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroalprenolol, (S)- is a hydrogenated alprenolol derivative that acts as a beta-adrenergic blocker. When the extra hydrogen atoms are tritium, it is a radiolabeled form of alprenolol, which is used to label beta-adrenergic receptors for isolation.

Scientific Research Applications

Biochemical Properties and Mechanism of Action

Dihydroalprenolol is derived from alprenolol and functions as a selective antagonist for beta-adrenergic receptors. Its mechanism involves binding to both beta-1 and beta-2 adrenergic receptors, which are crucial in mediating cardiovascular responses and metabolic processes. The compound's structure allows it to effectively inhibit catecholamine-stimulated adenylate cyclase activity, leading to decreased heart rate and myocardial contractility, making it valuable in treating conditions such as hypertension and heart failure .

Research Applications

In pharmacological research, dihydroalprenolol serves as a benchmark compound for evaluating the efficacy of new beta-blockers. Studies have demonstrated its high affinity for beta-adrenergic receptors, providing insights into the structure-activity relationships of beta-blocking agents. This information is critical for the development of drugs with improved selectivity and fewer side effects .

Clinical Implications

Dihydroalprenolol's primary clinical applications include:

  • Management of Hypertension : As a beta-blocker, it reduces blood pressure by decreasing cardiac output.
  • Treatment of Arrhythmias : Its ability to stabilize heart rhythms makes it useful in managing various cardiac arrhythmias.
  • Heart Failure Management : By reducing myocardial oxygen demand, it aids in the management of heart failure symptoms.

Binding Studies

A study involving [^3H]dihydroalprenolol highlighted its role in characterizing beta-adrenergic receptor populations in isolated hamster brown fat cells. The findings indicated that dihydroalprenolol effectively labels both β-1 and β-2 receptors, allowing for detailed analysis of receptor function under various physiological conditions .

Drug Interaction Studies

Research has also explored the interactions between dihydroalprenolol and other pharmacological agents, assessing its impact on the efficacy of co-administered drugs. Such studies are essential for understanding potential drug-drug interactions that may affect therapeutic outcomes .

Properties

CAS No.

59624-90-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol

InChI

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1

InChI Key

JVHCMYZFGCOCTD-AWEZNQCLSA-N

SMILES

CCCC1=CC=CC=C1OCC(CNC(C)C)O

Isomeric SMILES

CCCC1=CC=CC=C1OC[C@H](CNC(C)C)O

Canonical SMILES

CCCC1=CC=CC=C1OCC(CNC(C)C)O

Appearance

Solid powder

Key on ui other cas no.

59624-90-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydroalprenolol, (S)-;  L-Dihydroalprenolol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydroalprenolol, (S)-
Dihydroalprenolol, (S)-
Dihydroalprenolol, (S)-
Dihydroalprenolol, (S)-
Dihydroalprenolol, (S)-
Dihydroalprenolol, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.